![molecular formula C9H12ClN3O B1436866 2-chloro-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one CAS No. 1383777-81-8](/img/structure/B1436866.png)
2-chloro-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Activity
The pyrazolo[3,4-d]pyrimidin-4-ol derivatives, which share a similar core structure to our compound of interest, have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines . These compounds have demonstrated good to moderate activity, particularly against renal cancer cell lines. The presence of the pyrimidine ring, which is also found in our compound, is a common feature in many biologically active molecules with anticancer properties.
Synthesis of Heterocyclic Derivatives
The compound serves as a precursor in the synthesis of new heterocyclic derivatives. These derivatives are linked with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group, which are then tested for their potential pharmacological activities . This showcases the compound’s versatility in creating diverse molecular structures for drug development.
Molecular Docking and SAR Studies
In related research, pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to our compound, have been designed and synthesized. These derivatives underwent molecular docking and structure-activity relationship (SAR) studies to evaluate their binding affinities and anticancer activities . The results indicated promising interactions with biological targets, suggesting that our compound could also be a candidate for similar studies.
Apoptosis Induction
The same pyrrolo[2,3-d]pyrimidine derivatives have been found to induce apoptosis in cancer cells. They have shown to up-regulate pro-apoptotic genes and down-regulate anti-apoptotic genes in treated cells . This indicates that our compound could potentially be used to trigger programmed cell death in cancerous cells.
Cell Cycle Arrest
Compounds structurally similar to 2-chloro-7,7-dimethyl-1H,4H,6H,7H,8H-[1,3]diazino[1,2-a]pyrimidin-4-one have been observed to cause cell cycle arrest at the G1/S phase in breast cancer cells . This is a crucial step in preventing the proliferation of cancer cells and could be an important application of our compound in cancer therapy.
Chalcogenation Reactions
The compound has been used in chalcogenation reactions , specifically in the metal-free C-3 chalcogenation of pyrido[1,2-a]pyrimidin-4-ones to synthesize 3-ArS/ArSe derivatives . These reactions are significant in the field of organic synthesis and can lead to the creation of various sulfur and selenium-containing compounds with potential biological activities.
Propiedades
IUPAC Name |
2-chloro-7,7-dimethyl-8,9-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-9(2)4-11-8-12-6(10)3-7(14)13(8)5-9/h3H,4-5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJGJWIBHAZENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=NC(=CC(=O)N2C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(piperazin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436784.png)


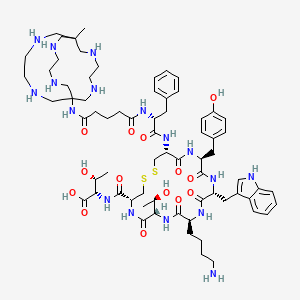
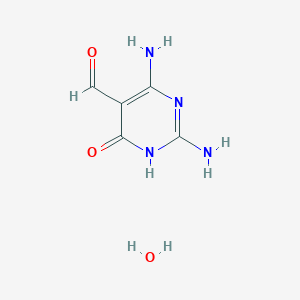
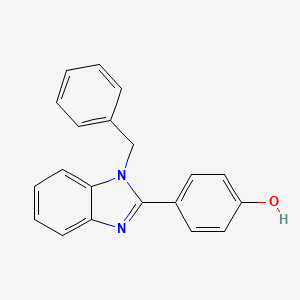
![3,4,5-Trimethoxy-N-[N'-[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamimidoyl]benzamide](/img/structure/B1436796.png)
![Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B1436799.png)
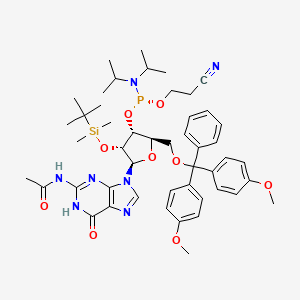
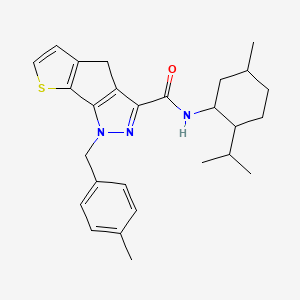

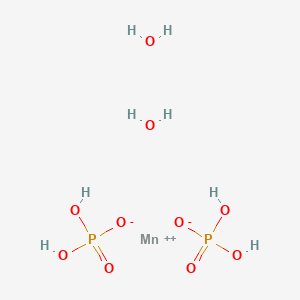

![(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436805.png)